2-(4-chlorobenzamido)-N-(2-methoxyethyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
CAS No.: 381681-08-9
Cat. No.: VC7700164
Molecular Formula: C19H21ClN2O3S
Molecular Weight: 392.9
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 381681-08-9 |
|---|---|
| Molecular Formula | C19H21ClN2O3S |
| Molecular Weight | 392.9 |
| IUPAC Name | 2-[(4-chlorobenzoyl)amino]-N-(2-methoxyethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
| Standard InChI | InChI=1S/C19H21ClN2O3S/c1-25-11-10-21-18(24)16-14-4-2-3-5-15(14)26-19(16)22-17(23)12-6-8-13(20)9-7-12/h6-9H,2-5,10-11H2,1H3,(H,21,24)(H,22,23) |
| Standard InChI Key | CMXPLYFYZORBKT-UHFFFAOYSA-N |
| SMILES | COCCNC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC=C(C=C3)Cl |
Introduction
Chemical Identity and Structural Features
The molecular formula of 2-(4-chlorobenzamido)-N-(2-methoxyethyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is C₁₉H₂₁ClN₂O₃S, with a molecular weight of 392.9 g/mol. The IUPAC name reflects its substitution pattern: a 4-chlorobenzamido group at position 2 and a 2-methoxyethylcarboxamide moiety at position 3 of the tetrahydrobenzo[b]thiophene scaffold.
Table 1: Key Chemical Properties
| Property | Value |
|---|---|
| CAS Number | 381681-08-9 |
| Molecular Formula | C₁₉H₂₁ClN₂O₃S |
| Molecular Weight | 392.9 g/mol |
| IUPAC Name | 2-[(4-Chlorobenzoyl)amino]-N-(2-methoxyethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
| SMILES | COC(=O)NC1=C(SC2=C1CCCC2)NC(=O)C3=CC=C(C=C3)Cl |
The compound’s bicyclic framework combines a partially saturated benzene ring fused to a thiophene ring, providing rigidity and electronic diversity. The 4-chlorobenzamido group introduces electrophilic character, while the methoxyethyl side chain enhances solubility and potential receptor interactions.
Synthesis and Characterization
Synthetic Routes
The synthesis of tetrahydrobenzo[b]thiophene derivatives typically begins with cyclohexanone precursors. For example, ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate can be synthesized via condensation of cyclohexanone with ethyl cyanoacetate under basic conditions . Subsequent N-acylation with 4-chlorobenzoyl chloride introduces the chlorobenzamido group, while hydrolysis and coupling with 2-methoxyethylamine yield the final carboxamide.
Key steps include:
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Ring Formation: Cyclocondensation of cyclohexanone derivatives with sulfur-containing reagents to construct the tetrahydrobenzo[b]thiophene core .
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Functionalization: Sequential acylation and amidation reactions to install the 4-chlorobenzamido and methoxyethylcarboxamide groups.
Analytical Characterization
Structural elucidation relies on spectroscopic techniques:
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IR Spectroscopy: Stretching vibrations for amide C=O (~1650–1700 cm⁻¹), aromatic C-Cl (~750 cm⁻¹), and thiophene C-S (~680 cm⁻¹) .
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¹H NMR: Distinct signals for the methoxyethyl group (δ ~3.3–3.5 ppm), tetrahydrobenzo protons (δ ~1.5–2.5 ppm), and aromatic protons (δ ~7.4–7.8 ppm) .
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Mass Spectrometry: Molecular ion peak at m/z 392.9 consistent with the molecular formula.
Future Research Directions
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Pharmacokinetic Profiling: Assess bioavailability, metabolic stability, and tissue distribution.
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Target Validation: Conduct binding assays against PDK1, LDHA, and α-glucosidase to confirm mechanistic hypotheses .
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Structural Optimization: Explore substituent effects on the thiophene core to enhance potency and reduce off-target interactions.
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In Vivo Efficacy Studies: Evaluate analgesic, antimicrobial, and anticancer activities in rodent models.
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